molecular formula C20H16N2O2S B2749680 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 906784-14-3

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B2749680
CAS RN: 906784-14-3
M. Wt: 348.42
InChI Key: VXIYCGDOASKUGX-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a naphthalene ring via an amide linkage. The benzothiazole ring would carry a methoxy (-OCH3) and a methyl (-CH3) substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and naphthalene rings, as well as the amide linkage. The methoxy and methyl groups on the benzothiazole ring could also impact its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and naphthalene rings could contribute to its aromaticity and stability .

Scientific Research Applications

Antimicrobial Activity

Naphthoquinones, including derivatives of this compound, have demonstrated potent antimicrobial effects. Researchers have explored their potential as antibacterial agents against multidrug-resistant bacteria. The redox properties of these compounds contribute to their antimicrobial activity .

Antitumoral Properties

The same naphthoquinone derivatives have also shown promise in cancer research. Their ability to modulate redox processes and interact with cellular components makes them interesting candidates for antitumoral drug development. Investigating their impact on cancer cell lines and tumor growth is crucial .

Redox Chemistry and Mechanisms

Understanding the redox properties of naphthoquinones is essential. These compounds participate in electron transfer reactions, affecting cellular processes. Researchers investigate their interactions with enzymes, proteins, and other biomolecules to unravel their mechanisms of action .

Synthesis and Chemical Modification

Scientists explore diverse synthetic routes to prepare nitrogen-containing naphthoquinone derivatives. Chemical modifications, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, and indole groups, enhance their pharmacological properties. These modifications can fine-tune their biological effects .

Natural Product Derivatives

Naphthoquinones are secondary metabolites found in plants. Traditional medicine has utilized them to treat various human diseases. Investigating their derivatives allows us to harness their therapeutic potential while optimizing safety and efficacy .

Factor B Inhibition

While not directly related to the compound , it’s worth noting that certain naphthoquinone derivatives, such as LNP023, have been designed as factor B inhibitors. These molecules target complement-mediated diseases, providing a novel therapeutic approach .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of benzothiazoles. Additionally, studies could be conducted to optimize its synthesis and understand its reactivity .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-7-10-16(24-2)17-18(12)25-20(21-17)22-19(23)15-9-8-13-5-3-4-6-14(13)11-15/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIYCGDOASKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

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